Trichlorure d'antimoine

Vue d'ensemble

Description

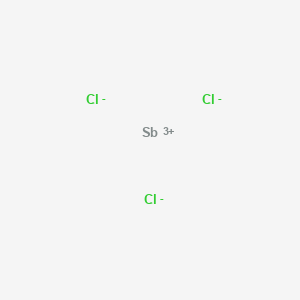

Antimony trichloride is a chemical compound with the formula SbCl₃. It is a colorless solid with a pungent odor and is highly hygroscopic.

Applications De Recherche Scientifique

Antimony trichloride has a wide range of applications in scientific research:

Chemistry: Used as a Lewis acid catalyst in organic synthesis, including polymerization and Friedel-Crafts reactions.

Biology and Medicine: Historically used to treat parasitic infections and as a reagent to detect Vitamin A.

Industry: Utilized in the production of flame retardants, plastics, and glass.

Mécanisme D'action

Target of Action

Antimony trichloride (SbCl3) is a Lewis acid catalyst that is used in various organic reactions . It is involved in DNA excision repair, initiating repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It also plays a role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

Antimony trichloride interacts with its targets by forming covalent bonds. As a Lewis acid, it can accept an electron pair from a Lewis base, thereby forming a Lewis adduct . This interaction leads to changes in the molecular structure of the target, which can affect its function.

Biochemical Pathways

The primary biochemical pathway affected by antimony trichloride is the hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution . This process is crucial for obtaining target antimony products and removing impurity arsenic .

Pharmacokinetics

It is known that the compound is very hygroscopic , meaning it readily absorbs water from the environment. This property could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of antimony trichloride’s action is the transformation of hydrolysates during the hydrolysis process . With increasing As(V) concentration, the hydrolysates of Sb(III) shift from crystalline Sb4O5Cl2 to Sb8O8(OH)6·xCl2 and finally to amorphous arsenate antimonates . This transformation is crucial for the extraction of antimony from antimony ores and smelting residues .

Action Environment

The action of antimony trichloride is influenced by several environmental factors. The hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution can be manipulated by As(III)/As(V) concentration, temperature, the hydrolysis ratio, and Cl− concentration . For example, an increase in the hydrolysis ratio promotes the phase transformation of the hydrolysates, while elevated temperature inhibits this transformation .

Analyse Biochimique

Biochemical Properties

Antimony trichloride is known to interact with various biomolecules. It has been used as a reagent for detecting vitamin A and related carotenoids, reacting with the carotenoid to form a blue complex that can be measured by colorimetry .

Cellular Effects

Antimony trichloride has been shown to impair DNA damage signaling and the repair of radiation-induced DSB in HeLa S3 cells . This suggests that antimony trichloride can have significant effects on cellular processes, particularly those related to DNA repair.

Molecular Mechanism

It is known that antimony trichloride can interact with critical cysteine groups . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of antimony trichloride can change over time. For example, the hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution has been studied, revealing that during the hydrolysis of Sb(III), As(V) hydrolyzes concurrently with Sb(III) .

Dosage Effects in Animal Models

The effects of antimony trichloride can vary with different dosages in animal models. For instance, rodent studies have detected lung tumors with inhalation but not oral exposure to antimony, and increased levels of blood lipids with oral exposure .

Metabolic Pathways

It is known that antimony trichloride can interact with various enzymes and cofactors .

Transport and Distribution

It is known that antimony trichloride is soluble in water and various organic solvents , which could potentially influence its distribution within cells and tissues.

Subcellular Localization

Given its solubility properties , it could potentially localize to various compartments or organelles within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Antimony trichloride can be synthesized through several methods:

Direct Chlorination: Reacting elemental antimony with chlorine gas. [ 2 \text{Sb} + 3 \text{Cl}_2 \rightarrow 2 \text{SbCl}_3 ]

Reaction with Antimony Compounds: Reacting antimony trioxide or antimony trisulfide with hydrochloric acid. [ \text{Sb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{O} ] [ \text{Sb}_2\text{S}_3 + 6 \text{HCl} \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} ]

Industrial Production Methods: Industrial production of antimony trichloride typically involves the direct chlorination of antimony metal or the reaction of antimony trioxide with concentrated hydrochloric acid .

Types of Reactions:

Hydrolysis: Antimony trichloride reacts with water to form antimony oxychloride and hydrochloric acid. [ \text{SbCl}_3 + \text{H}_2\text{O} \rightarrow \text{SbOCl} + 2 \text{HCl} ]

Lewis Acid Reactions: It acts as a Lewis acid and can catalyze various organic reactions, including polymerization, Friedel-Crafts acylations, and reductions.

Common Reagents and Conditions:

Hydrolysis: Water or moist air.

Lewis Acid Catalysis: Organic substrates in the presence of antimony trichloride.

Major Products:

Hydrolysis: Antimony oxychloride and hydrochloric acid.

Lewis Acid Catalysis: Various organic products depending on the specific reaction.

Comparaison Avec Des Composés Similaires

- Antimony trifluoride (SbF₃)

- Antimony tribromide (SbBr₃)

- Antimony triiodide (SbI₃)

Comparison:

- Antimony trifluoride: More reactive due to the presence of fluorine, which is highly electronegative.

- Antimony tribromide and Antimony triiodide: Similar in reactivity but differ in physical properties such as melting and boiling points.

Uniqueness: Antimony trichloride is unique due to its high solubility in organic solvents and its ability to act as a versatile Lewis acid catalyst in various organic reactions .

Propriétés

IUPAC Name |

antimony(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Sb/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPDDOBMIUGHIN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Sb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-91-9 | |

| Record name | Antimony trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J281401KK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Antimony Trichloride?

A1: Antimony Trichloride has the molecular formula SbCl3 and a molecular weight of 228.11 g/mol. []

Q2: What is the structure of Antimony Trichloride?

A2: Antimony Trichloride has a pyramidal molecular geometry with a lone pair of electrons on the antimony atom. This lone pair influences the molecule's polarity and reactivity. []

Q3: How does Antimony Trichloride interact with organic chlorides?

A3: Antimony Trichloride undergoes chlorine exchange reactions with organic chlorides. The reaction kinetics are second-order with respect to Antimony Trichloride and first-order with respect to the organic chloride. The rate of exchange varies depending on the specific organic chloride. []

Q4: Does Antimony Trichloride interact with Vitamin A?

A4: Yes, Antimony Trichloride reacts with Vitamin A to produce a blue color. This reaction, known as the Carr-Price reaction, was historically used to quantify Vitamin A in various samples like fish liver oils. [, , , , , ]

Q5: Can Antimony Trichloride differentiate between Vitamin A and carotene?

A5: Yes, despite both producing a blue color with Antimony Trichloride, their reactions differ upon heating. The blue color produced by carotene persists upon heating, while the blue color produced by Vitamin A changes to rose, violet-red, or wine-red depending on the concentration. [, ]

Q6: Is Antimony Trichloride stable in the presence of water?

A7: Antimony Trichloride undergoes hydrolysis in the presence of water, forming antimony oxychloride (Sb4O5Cl2) or antimony trioxide (Sb2O3) depending on the pH and the presence of other ions like fluoride. [, ]

Q7: Can Antimony Trichloride be used as a catalyst?

A8: Yes, Antimony Trichloride acts as a Lewis acid catalyst in various organic reactions. For example, it catalyzes the acylation of β-naphthol by acetyl chloride and the racemization of α-methylbenzyl chloride in diethyl ether. [, ]

Q8: How does Antimony Trichloride catalyze the acylation of β-naphthol?

A9: The reaction order in Antimony Trichloride during β-naphthol acylation is three. This high order is attributed to the stabilization of the acylating species by polar catalyst-ether adducts. []

Q9: How does Antimony Trichloride compare to other metal halides in catalyzing racemization?

A10: Antimony Trichloride is a weaker catalyst for the racemization of α-methylbenzyl chloride compared to other metal halides like Stannic Chloride and Zinc Bromide. The reaction order in Antimony Trichloride is four, suggesting complex interactions with the transition state and solvent molecules. []

Q10: Can Antimony Trichloride be used in polymer synthesis?

A11: Yes, Antimony Trichloride can be used as a solvent and catalyst in polymer synthesis. For example, it facilitates the reaction between 1,2,5,6-tetraaminoanthraquinone and 1,4,5,8-naphthalenetetracarboxylic acid dianhydride to produce a pyrrolone-type polymer. []

Q11: What are some other applications of Antimony Trichloride?

A12: Besides its use in chemical synthesis and analysis, Antimony Trichloride finds applications in recovering antimony-based catalysts used in fluorination reactions. It can also be used as a flame retardant for materials like Gmelina arborea wood. [, ]

Q12: Are there any computational studies on Antimony Trichloride?

A13: Yes, computational methods like molecular dynamics simulations and Raman spectroscopy have been used to study the behavior of Antimony Trichloride in different environments, such as crystals of bimolecular Menshutkin complexes. []

Q13: What are the toxicological effects of Antimony Trichloride?

A14: Antimony Trichloride exposure can cause respiratory irritation and gastrointestinal disturbances. Inhalation of its fumes can lead to acute intoxication with symptoms like abdominal pain and anorexia. []

Q14: Is Antimony Trichloride environmentally hazardous?

A14: As a heavy metal compound, Antimony Trichloride can pose environmental risks. It's crucial to handle and dispose of it properly to minimize its impact.

Q15: What is the historical significance of Antimony Trichloride in chemistry?

A16: Antimony Trichloride has been known since the early days of chemistry. Johann Rudolph Glauber, a prominent 17th-century chemist, developed a method for its preparation. The compound has been studied for its unique properties and applications in various fields ever since. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)

![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)